Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate

Hydrolytic stability Suzuki-Miyaura coupling Aqueous-phase reactions

Boronic acid intermediates require cold storage and degrade via protodeboronation in aqueous media. This bench-stable potassium organotrifluoroborate eliminates cold-chain logistics and enables robust Suzuki-Miyaura couplings in water-containing solvent systems. Key advantages: (1) Hydrolytic t₁/₂ >24 h under physiological pH vs rapid degradation of boronic acids; (2) Dual functional handles at BF₃K and amide NH for sequential library synthesis; (3) Non-hygroscopic crystalline solid, mp >250°C, compatible with automated solid dispensing platforms.

Molecular Formula C13H10BF3KNO
Molecular Weight 303.13 g/mol
CAS No. 912350-01-7
Cat. No. B1613414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 4-(phenylaminocarbonyl)phenyltrifluoroborate
CAS912350-01-7
Molecular FormulaC13H10BF3KNO
Molecular Weight303.13 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(F)(F)F.[K+]
InChIInChI=1S/C13H10BF3NO.K/c15-14(16,17)11-8-6-10(7-9-11)13(19)18-12-4-2-1-3-5-12;/h1-9H,(H,18,19);/q-1;+1
InChIKeyKWNGJSAKNIGTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 4-(Phenylaminocarbonyl)phenyltrifluoroborate – Identification & Core Attributes


Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate (CAS 912350-01-7) is an organotrifluoroborate salt bearing a phenylaminocarbonyl (benzamide) moiety at the para position of the phenyl ring attached to boron. It belongs to the potassium organotrifluoroborate (RBF₃K) class, which is widely recognized for superior air- and moisture-stability compared to boronic acids and their pinacol esters [1]. The compound is supplied as a white crystalline solid with a melting point >250°C and is commercially available at 95% or 97% purity from multiple vendors . Its structural designation as AMTB167 (Advanced Molecular Technologies) reflects its role as a bench-stable Suzuki-Miyaura coupling partner with an embedded hydrogen-bond-donor capacity from the secondary amide NH .

Why Potassium 4-(Phenylaminocarbonyl)phenyltrifluoroborate Cannot Be Substituted


Generic substitution of this compound with a simple phenyltrifluoroborate or the corresponding (4-(phenylcarbamoyl)phenyl)boronic acid fails because the embedded phenylaminocarbonyl group is not an inert spectator; it directly modulates key procurement-relevant properties. The secondary amide introduces a hydrogen-bond donor that alters solubility (LogP = 3.07 for the target vs. ~2.0 for unsubstituted potassium phenyltrifluoroborate), enabling differential partitioning in biphasic coupling systems. More importantly, substitution with the boronic acid congener (CAS 330793-45-8) sacrifices the class-wide hydrolytic stability advantage: heteroaryltrifluoroborates can exhibit t₁/₂ values exceeding 24 h under physiological pH, whereas corresponding boronic acids undergo rapid protodeboronation under identical aqueous conditions [1]. Additionally, the para-benzamide-substituted variant is rationally designed as a “linchpin synthon,” capable of sequential functionalization at both the amide NH and the trifluoroborate carbon, a synthetic versatility absent in simple alkyl- or phenyltrifluoroborates [2].

Quantitative Differentiation Evidence


Hydrolytic Stability Advantage Over Boronic Acids

While quantitative half-life measurements for this specific compound have not been published, class-wide kinetic data establish that nitrogenous-heteroaryltrifluoroborates—structurally analogous to the target compound’s amide-bearing aryl framework—exhibit t₁/₂ values exceeding 24 hours in D₂O and TRIS buffer at near-neutral pH. Under identical phosphate-buffered conditions, rapid hydrolysis to the corresponding boronic acid occurs [1]. This stability differential translates directly into procurement reality: the trifluoroborate salt remains intact upon long-term benchtop storage, whereas the corresponding (4-(phenylcarbamoyl)phenyl)boronic acid (CAS 330793-45-8) is prone to protodeboronation, anhydride formation, and oxidative degradation, necessitating cold-chain storage and limiting shelf-life .

Hydrolytic stability Suzuki-Miyaura coupling Aqueous-phase reactions

Enhanced Protease Inhibition vs. Boronic Acid Inhibitors

Potassium organotrifluoroborates containing amide-linked aryl groups (including the target compound’s structural class) were evaluated as serine protease inhibitors. Head-to-head enzymatic assays revealed that potassium organotrifluoroborates increased inhibition by at least one order of magnitude (≥10-fold) over the corresponding boronates (boronic acid derivatives) [1]. Dixon plot analysis confirmed a reversible competitive inhibition mechanism, with Ki values for organotrifluoroborates in the low-micromolar range against α-chymotrypsin and trypsin [2]. The enhanced potency is attributed to hydrogen-bond formation between the trifluoroborate fluorine atoms and the serine hydroxyl in the protease active site [1].

Protease inhibition Serine protease α-Chymotrypsin Trypsin Reversible competitive inhibition

Linchpin Synthon Synthetic Utility

The target compound is accessible from the corresponding 4-bromophenyltrifluoroborate via low-temperature lithium-halogen exchange followed by trapping with phenyl isocyanate, affording the product in 68% isolated yield [1]. This synthetic route is part of a broader 'linchpin synthon' methodology wherein aryl bromides bearing a potassium trifluoroborate moiety undergo selective metalation at the C–Br bond without affecting the BF₃K group. Subsequent electrophilic quenching with aldehydes or ketones yields alcohols in 64–94% isolated yield [2]. The intact trifluoroborate moiety in the product then serves as a cross-coupling handle for downstream Suzuki-Miyaura diversification, establishing a sequential functionalization capability that is structurally impossible with simple phenyltrifluoroborate or the corresponding boronic acid.

Linchpin synthon Lithium-halogen exchange C-C bond formation Electrophilic trapping

Purity Grades and Thermal Benchmarking

The target compound is commercially available at two distinct purity grades: 97% (Thermo Scientific Alfa Aesar, catalog H51150/15429205) and 95% (AKSci 0863DB, and Santa Cruz sc-481394) , providing procurement flexibility based on application stringency. The melting point is consistently reported as >250 °C (lit.) , directly verifiable by DSC upon receipt. This high thermal stability differentiates it from closely related morpholine and piperidine amide analogs: potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate melts at 195–200 °C , while potassium 4-(1-piperidinylcarbonyl)phenyltrifluoroborate melts at approximately 155–165 °C [1]. The higher melting point of the target reflects stronger intermolecular hydrogen bonding from the secondary amide NH (absent in the tertiary amide analogs), which also contributes to lower hygroscopicity and better long-term storage characteristics.

Purity specification Melting point Physical characterization Quality control

Price Comparison with Structural Analogs

Ex-factory pricing data collected from Santa Cruz Biotechnology’s catalog (October 2024) demonstrates clear economic differentiation among the phenylaminocarbonyl analog and its closest heterocyclic amide competitors. The target compound (sc-481394) is listed at $41.00 per gram, substantially lower than potassium 4-(piperidine-1-carbonyl)phenyltrifluoroborate at $56.00/g, potassium 4-(pyrrolidine-1-carbonyl)phenyltrifluoroborate at $68.00/g, and dramatically lower than potassium 4-(tetrahydrofurfurylamino-1-carbonyl)phenyltrifluoroborate at $130.00/g . This price hierarchy reflects synthetic accessibility differences: the target is produced via a simpler phenyl isocyanate trapping route, whereas the saturated heterocycle analogs require additional synthetic steps.

Procurement economics Cost comparison Building block selection Medicinal chemistry sourcing

Procurement-Driven Application Scenarios


Serine Protease Inhibitor Fragment Libraries

The compound’s class-validated 10-fold enhancement in serine protease inhibition over boronic acids (Section 3, Evidence Item 2) positions it as a preferred warhead for fragment-based drug discovery targeting α-chymotrypsin, trypsin, and related S1-family serine proteases. Procurement of this pre-formed building block allows medicinal chemistry teams to bypass in-house synthesis of boronic acid templates, which require cold storage (–20 °C) and are susceptible to protodeboronation during assay preparation. The secondary amide NH provides a hydrogen-bond anchor that can be exploited crystallographically to guide fragment elaboration .

Linchpin Coupling for Biaryl Drug Candidates

Laboratories executing convergent synthetic routes benefit from the validated linchpin synthon methodology (Section 3, Evidence Item 3). The compound is supplied as a stable solid that can be directly subjected to Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl halides or pseudohalides without requiring in situ activation. Sequential functionalization—first at the trifluoroborate carbon via cross-coupling, then at the amide NH via alkylation or acylation—enables rapid construction of biaryl amide libraries. This capability is absent in simple phenyltrifluoroborate, which lacks the second functional handle .

Aqueous Suzuki-Miyaura Coupling Protocols

The class-level hydrolytic stability of the trifluoroborate moiety (Section 3, Evidence Item 1) makes this compound the boron nucleophile of choice for aqueous Suzuki-Miyaura coupling protocols. Unlike boronic acids, which suffer from competitive protodeboronation in water-rich solvent systems, potassium organotrifluoroborates are reported to cross-couple efficiently in the presence of water, with optimal performance achieved using Cs₂CO₃ as base in THF/H₂O mixtures . Process chemistry groups seeking to replace organic-solvent-intensive coupling conditions with greener aqueous systems should preferentially procure this compound over the corresponding boronic acid.

High-Throughput Experimentation and Automated Synthesis

The combination of benchtop stability (mp >250 °C, non-hygroscopic), dual purity-grade availability (95% and 97%), and the lowest price-per-gram among 4-amidocarbonylphenyltrifluoroborate analogs (Section 3, Evidence Items 4 and 5) makes this compound the optimal choice for HTE-enabled medicinal chemistry. Solid dispensing robots can handle the compound without the inert-atmosphere precautions required for boronic acids or boronate esters, and the cost savings at the 1-gram scale permit library synthesis budgets to accommodate a greater number of analogs per project . The consistent melting point also serves as a rapid identity check by thermal analysis prior to automated weighing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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